molecular formula C21H19ClN2O5 B244460 N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

カタログ番号 B244460
分子量: 414.8 g/mol
InChIキー: PXXXXDDFBWTLDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

作用機序

N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide inhibits BTK, a key regulator of BCR signaling. BCR signaling is essential for the growth and survival of B-cell malignancies, and BTK inhibitors have shown clinical efficacy in the treatment of these malignancies. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide binds to the active site of BTK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In preclinical studies, N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models.

実験室実験の利点と制限

N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has several advantages for lab experiments, including its potent activity against BTK and its favorable pharmacokinetic profile. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has some limitations, including the need for further studies to determine its optimal dosing and schedule, and its potential for off-target effects.

将来の方向性

There are several future directions for the development of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in various B-cell malignancies. Second, further preclinical studies are needed to determine the optimal dosing and schedule of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, as well as its potential for combination therapy. Third, the development of biomarkers that can predict response to N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide would be valuable for patient selection and monitoring. Finally, the development of second-generation BTK inhibitors that overcome resistance to N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide would be an important area of research.

合成法

The synthesis of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, including the preparation of key intermediates and the coupling of the final furamide moiety. The synthesis has been described in detail in a patent application (US20150225677A1) and involves the use of various reagents and conditions. The final product is obtained in high yield and purity, making it suitable for further studies.

科学的研究の応用

N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

特性

分子式

C21H19ClN2O5

分子量

414.8 g/mol

IUPAC名

N-[3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O5/c1-13-10-15(6-7-16(13)22)29-12-20(25)24-17-11-14(5-8-18(17)27-2)23-21(26)19-4-3-9-28-19/h3-11H,12H2,1-2H3,(H,23,26)(H,24,25)

InChIキー

PXXXXDDFBWTLDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl

正規SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。